azocan-3-amine hydrochloride
Description
Azocan-3-amine hydrochloride is an organic compound featuring an 8-membered azocane ring (a saturated heterocycle with one nitrogen atom) substituted with an amine group at position 3. The hydrochloride salt enhances its stability and solubility for synthetic applications. Based on the available evidence, its molecular formula is reported as C₁₃H₁₈N₂O₄ with a molecular weight of 266.30 g/mol and a CAS registry number categorized under G4 . However, discrepancies exist in the literature: another entry describes a structurally similar compound, 3-azabicyclo[3.3.1]nonan-3-amine hydrochloride, with the formula C₉H₁₈O₂ (CAS: EN300-367207), though the presence of oxygen atoms here is inconsistent with its naming . Further clarification is needed to resolve these ambiguities.
Properties
CAS No. |
2137665-68-8 |
|---|---|
Molecular Formula |
C7H17ClN2 |
Molecular Weight |
164.7 |
Purity |
90 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azocan-3-amine hydrochloride involves several steps. One common method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates . The starting compound, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one by the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .
Industrial Production Methods
Industrial production methods for this compound typically involve continuous flow synthesis, which allows for better control over reaction conditions and scalability . This method is particularly useful for producing high-value compounds like this compound due to its efficiency and ability to maintain product purity .
Chemical Reactions Analysis
Types of Reactions
Azocan-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield azocan-3-one derivatives, while reduction reactions may produce azocan-3-amine derivatives .
Scientific Research Applications
Azocan-3-amine hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
Azocan-3-amine hydrochloride exerts its effects by inhibiting the activity of the ErbB family of receptor tyrosine kinases, including EGFR and its common mutations, T790M and C797S . This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to the suppression of cancer cell growth .
Comparison with Similar Compounds
Key Comparative Insights:
Ring Size and Complexity :
- Azocan-3-amine’s 8-membered ring offers conformational flexibility compared to the rigid 4-membered azetidine ring in azetidin-3-amine dihydrochloride .
- In contrast, memantine hydrochloride and dosulepin hydrochloride feature tricyclic frameworks, which enhance their bioavailability and CNS penetration .
Functional Groups and Bioactivity: The isoxazole derivatives (e.g., {[5-(3-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride) incorporate aromatic and heteroaromatic moieties, enabling π-π interactions critical for receptor binding . Benzydamine and chlorphenoxamine hydrochlorides exhibit tertiary amines linked to bulky aromatic groups, a hallmark of anti-inflammatory and antihistamine drugs, respectively .
Purity and Synthetic Utility :
- Azetidin-3-amine dihydrochloride is highlighted for its role in chemical synthesis due to its high reactivity , while the isoxazole-based amines are supplied at 96% purity for specialized research .
Discrepancies in Azocan-3-amine Data: The conflicting molecular formulas (C₁₃H₁₈N₂O₄ vs. Further analytical validation (e.g., NMR, mass spectrometry) is required .
Q & A
Basic Research Questions
Q. What are the recommended synthesis methods for azocan-3-amine hydrochloride, and how can purity be optimized?
- Methodology :
- Step 1 : Start with the bicyclic amine precursor (e.g., 3-amino-1-azabicyclo[3.3.0]octane). React with hydrochloric acid (HCl) under controlled conditions (e.g., 0–5°C, inert atmosphere) to form the hydrochloride salt. This step requires precise stoichiometry to avoid over-acidification .
- Step 2 : Purify the crude product via recrystallization using ethanol/water mixtures. Monitor pH during crystallization to ensure protonation of the amine group .
- Optimization : Use TGA (thermogravimetric analysis) to assess thermal stability and confirm salt formation. Purity ≥97% is achievable with iterative recrystallization .
Q. How can researchers confirm the structural identity of this compound?
- Analytical Workflow :
- NMR Spectroscopy : Compare H and C NMR data with reference spectra. Key signals include the amine proton (δ ~8.5–9.5 ppm) and bicyclic carbon resonances (δ ~25–35 ppm) .
- Mass Spectrometry : Use ESI-MS in positive-ion mode to observe the [M+H] peak (calculated for : m/z 163.1 for the free base; add 35.5 for HCl).
- Elemental Analysis : Validate Cl content via titration or ion chromatography (target: ~21.6% Cl) .
Advanced Research Questions
Q. How should researchers address contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound?
- Troubleshooting Approach :
- Variable Temperature NMR : Perform experiments at elevated temperatures (e.g., 40–60°C) to determine if splitting arises from dynamic processes (e.g., amine inversion) .
- DFT Calculations : Model expected H chemical shifts and coupling constants using computational tools to resolve ambiguities in stereochemistry .
- Comparative Analysis : Cross-reference with structurally similar bicyclic amines (e.g., quinuclidine derivatives) to identify baseline splitting patterns .
Q. What experimental designs are suitable for probing the biological activity of this compound in receptor-binding studies?
- Protocol Design :
- Radioligand Displacement Assays : Use H-labeled analogs (e.g., H-azocan-3-amine) to measure binding affinity () at target receptors (e.g., σ-1 or NMDA receptors). Include negative controls (e.g., excess unlabeled ligand) to validate specificity .
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM. Use Hill slope analysis to assess cooperativity in binding .
- Data Validation : Replicate experiments across multiple batches to account for synthetic variability in hydrochloride salt purity .
Q. How can researchers evaluate the stability of this compound under varying storage conditions?
- Stability Study Framework :
- Accelerated Degradation Testing : Expose samples to 40°C/75% relative humidity for 4 weeks. Monitor decomposition via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
- Light Sensitivity : Store aliquots in amber vials under UV light (254 nm) for 48 hours. Compare degradation products with dark-stored controls .
- Key Metrics : Report % recovery of parent compound and identify major degradation pathways (e.g., HCl loss, oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

